molecular formula C10H15NO2 B13041923 Tert-butyl pyridine-1(2h)-carboxylate CAS No. 79356-98-2

Tert-butyl pyridine-1(2h)-carboxylate

Cat. No.: B13041923
CAS No.: 79356-98-2
M. Wt: 181.23 g/mol
InChI Key: XTDXZSGSIMLARD-UHFFFAOYSA-N
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Description

Tert-butyl pyridine-1(2H)-carboxylate is a chemical compound with the molecular formula C10H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl pyridine-1(2H)-carboxylate can be synthesized through several methods. One common method involves the reaction of pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl pyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various pyridine derivatives .

Scientific Research Applications

Tert-butyl pyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Researchers use it to develop new pharmaceuticals and study drug interactions.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl pyridine-1(2H)-carboxylate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl pyridine-1(2H)-carboxylate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the tert-butyl group enhances its stability and makes it a valuable intermediate in organic synthesis .

Biological Activity

Tert-butyl pyridine-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on available literature.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a tert-butyl group and a carboxylate moiety. Its chemical structure can be represented as follows:

C1H2N(C5H11O2)\text{C}_1\text{H}_2\text{N}(\text{C}_5\text{H}_{11}\text{O}_2)

The synthesis typically involves the reaction of pyridine derivatives with tert-butyl chloroformate, followed by purification processes such as column chromatography to isolate the desired compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various bacterial strains, showing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0

These results indicate that this compound exhibits stronger activity against gram-positive bacteria compared to gram-negative strains.

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promise in antiparasitic applications. A study investigating its effects on Plasmodium falciparum, the causative agent of malaria, revealed an IC50 value of approximately 199 nM, suggesting effective inhibition of parasite proliferation . This activity is noteworthy given the increasing resistance to existing antimalarial therapies.

The biological activity of this compound may be attributed to its interaction with specific enzymes or cellular pathways. For example, it has been suggested that the compound may inhibit key enzymes involved in the metabolic pathways of pathogens, although further research is required to elucidate these mechanisms fully.

Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that modifications in the chemical structure significantly influenced antimicrobial activity, with the tert-butyl group enhancing lipophilicity and membrane permeability .

Study 2: Antiparasitic Evaluation

Another investigation assessed the antiparasitic properties of several carboxylate derivatives against P. falciparum. This compound was among the most potent compounds tested, demonstrating high selectivity indices (>100) which are crucial for minimizing cytotoxic effects on human cells .

Properties

CAS No.

79356-98-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

tert-butyl 2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H15NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-7H,8H2,1-3H3

InChI Key

XTDXZSGSIMLARD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC=C1

Origin of Product

United States

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